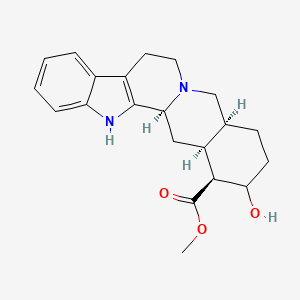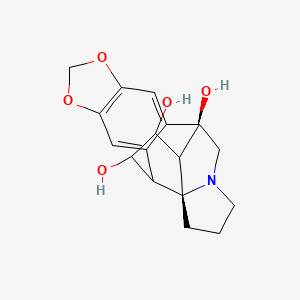
Cephalocyclidine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalocyclidine A is a complex organic compound with the molecular formula C17H19NO5 and a molecular weight of 317.34 g/mol . It is known for its intricate structure, which includes a pyrrolo2,1-bbenzazepine core
Preparation Methods
The synthesis of Cephalocyclidine A involves multiple steps, including cycloaddition reactions. One notable method is the intramolecular formal [3 + 2] cationic cycloaddition between a benzylic carbocation and styrene This method has been used to develop a model study toward the this compound skeleton
Chemical Reactions Analysis
Cephalocyclidine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Cephalocyclidine A has several scientific research applications:
Chemistry: It is used as a model compound in synthetic organic chemistry to study complex cycloaddition reactions.
Biology: Its structural complexity makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cephalocyclidine A involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could interact with enzymes and receptors in novel ways .
Comparison with Similar Compounds
Cephalocyclidine A can be compared to other similar compounds, such as:
Codonopiloneolignanin A: Shares a similar cycloaddition reaction mechanism.
Cephalosporins: Although primarily antibiotics, they share structural similarities in their β-lactam rings. This compound stands out due to its unique pyrrolobenzazepine core, which is not commonly found in other compounds.
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2S,8R)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12?,13?,14?,15?,16-,17-/m1/s1 |
InChI Key |
HZSAQOVOGNCGNL-YOENJENRSA-N |
Isomeric SMILES |
C1C[C@@]23C4C(C(C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)

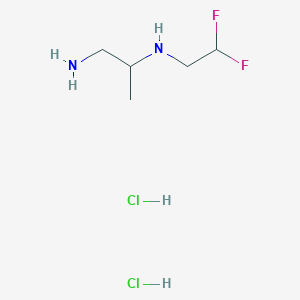
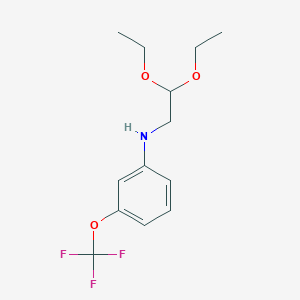
![tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B12434329.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
![N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide](/img/structure/B12434342.png)
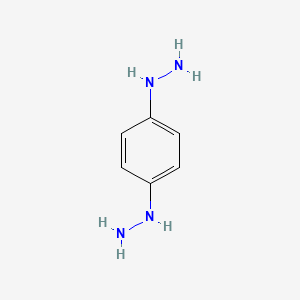
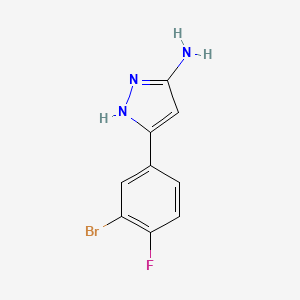
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
